N-isopropyl-6-ethynylpyridazin-3-amine
Description
N-Isopropyl-6-ethynylpyridazin-3-amine is a pyridazine derivative characterized by an ethynyl (-C≡CH) group at the 6-position and an isopropylamine (-NHCH(CH₃)₂) substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-ethynyl-N-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H11N3/c1-4-8-5-6-9(12-11-8)10-7(2)3/h1,5-7H,2-3H3,(H,10,12) |
InChI Key |
KTZIRRFALADAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share the pyridazine core but differ in substituents, enabling a comparative assessment of functional group effects:
Table 1: Structural and Physicochemical Comparison
*Theoretical values for this compound are calculated based on structural analogs.
Electronic and Steric Implications
- Electron-Withdrawing Effects: Chloro substituents reduce electron density on the pyridazine ring, stabilizing intermediates in electrophilic substitutions. Ethynyl groups, while mildly electron-withdrawing, prioritize reactivity over stabilization.
- Solubility: The isopropyl group in the target compound likely reduces water solubility compared to propylamine analogs but improves organic phase partitioning.
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